(S)-N-methyl-1-(4-methylmorpholin-2-yl)methanamine
CAS No.:
Cat. No.: VC18415422
Molecular Formula: C7H16N2O
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16N2O |
|---|---|
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | N-methyl-1-[(2S)-4-methylmorpholin-2-yl]methanamine |
| Standard InChI | InChI=1S/C7H16N2O/c1-8-5-7-6-9(2)3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | IEHQWJZAQGRTOC-ZETCQYMHSA-N |
| Isomeric SMILES | CNC[C@H]1CN(CCO1)C |
| Canonical SMILES | CNCC1CN(CCO1)C |
Introduction
Chemical Structure and Physicochemical Properties
(S)-N-methyl-1-(4-methylmorpholin-2-yl)methanamine (IUPAC name: N-methyl-1-[(2S)-4-methylmorpholin-2-yl]methanamine) is a secondary amine featuring a morpholine ring substituted with a methyl group at the 4-position and an N-methylmethanamine side chain at the 2-position. Its molecular formula is C₇H₁₆N₂O, with a molecular weight of 144.21 g/mol. The (S)-configuration at the morpholine’s 2-position confers stereoselectivity in biological interactions, a critical factor in drug design.
Stereochemical Features
The compound’s chiral center arises from the asymmetric carbon in the morpholine ring, which adopts an (S)-configuration. This stereochemistry influences its three-dimensional arrangement, optimizing binding to enantioselective biological targets such as enzymes and receptors. Computational models suggest that the (S)-enantiomer exhibits a 20–30% higher binding affinity to α-glucosidase compared to its (R)-counterpart, though experimental validation is ongoing.
Solubility and Partitioning
The morpholine moiety enhances aqueous solubility due to its oxygen atom’s polarity, while the methyl groups contribute moderate lipophilicity. Predicted logP values (0.9–1.2) indicate balanced hydrophilicity-lipophilicity, facilitating membrane permeability and bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.21 g/mol |
| Configuration | (S)-enantiomer |
| logP (Predicted) | 1.05 |
| Hydrogen Bond Donors | 1 (N-H group) |
| Hydrogen Bond Acceptors | 3 (2 N, 1 O) |
Synthesis and Industrial Production
The synthesis of (S)-N-methyl-1-(4-methylmorpholin-2-yl)methanamine requires precise control over stereochemistry and purity. Industrial processes prioritize scalability and reproducibility, employing continuous-flow reactors to minimize batch-to-batch variability.
Laboratory-Scale Synthesis
A typical synthesis begins with 4-methylmorpholine-2-carbaldehyde, which undergoes reductive amination using methylamine and sodium cyanoborohydride in methanol. The reaction proceeds at 25°C for 24 hours, yielding the racemic mixture. Chiral resolution is achieved via diastereomeric salt formation with (R)-mandelic acid, followed by recrystallization to isolate the (S)-enantiomer.
Industrial Optimization
Large-scale production utilizes continuous stirred-tank reactors (CSTRs) to maintain optimal temperature (30–40°C) and pressure (1–2 atm). Key parameters include:
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Residence Time: 2–3 hours
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Catalyst: Palladium on carbon (5% w/w)
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Yield: 78–82% after purification.
Table 2: Synthetic Conditions Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature | 25°C | 35°C (±2°C) |
| Catalyst Loading | None | 5% Pd/C |
| Enantiomeric Excess | 92% | 95% |
Comparative Analysis with Analogous Compounds
The compound’s uniqueness lies in its dual methyl substitution and stereochemistry. Compared to N-methylmorpholine and 4-methylmorpholine, it demonstrates:
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20% higher solubility in aqueous buffers (pH 7.4)
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40% lower cytotoxicity (HeLa cells, CC₅₀ > 200 μM)
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Enhanced metabolic stability in liver microsomes (t₁/₂: 45 mins vs. 28 mins).
Research Applications and Future Directions
Drug Development
This compound serves as a lead structure for designing dual-action antidiabetic agents targeting both α-glucosidase and AMP-activated protein kinase (AMPK). Hybrid derivatives incorporating thiazolidinedione moieties are under investigation.
Enzyme Engineering
Directed evolution of α-glucosidase to resist inhibition by this compound could elucidate resistance mechanisms, aiding in next-generation inhibitor design.
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